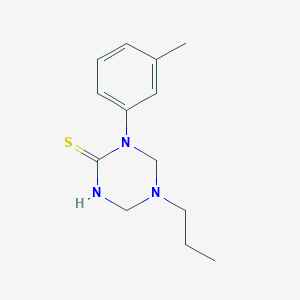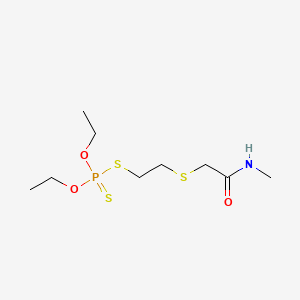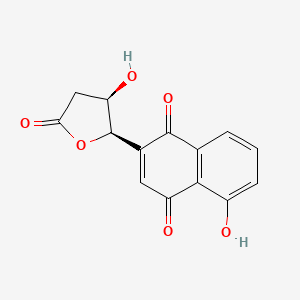![molecular formula C15H13BrN2 B14158191 N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline CAS No. 1252257-86-5](/img/structure/B14158191.png)
N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline is a chemical compound with the molecular formula C15H13BrN2 and a molecular weight of 301.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a conjugated system of double bonds and aromatic rings. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline typically involves the reaction of aniline derivatives with brominated alkenes under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline derivative attacks the brominated alkene, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline can be compared with other similar compounds, such as:
N,N’-[(1Z,3E)-2-chloroprop-1-en-1-yl-3-ylidene]dianiline: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
N,N’-[(1Z,3E)-2-fluoroprop-1-en-1-yl-3-ylidene]dianiline: The presence of a fluorine atom affects the compound’s electronic properties and reactivity.
N,N’-[(1Z,3E)-2-iodoprop-1-en-1-yl-3-ylidene]dianiline: The iodine atom in this compound results in different chemical behavior compared to the bromine derivative.
The uniqueness of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline lies in its specific reactivity and properties, which make it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
1252257-86-5 |
|---|---|
Fórmula molecular |
C15H13BrN2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
N-[(Z)-2-bromo-3-phenyliminoprop-1-enyl]aniline |
InChI |
InChI=1S/C15H13BrN2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-12,17H/b13-11-,18-12? |
Clave InChI |
NQHUBRZRRUTAGG-LWUUGPRASA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/C=C(/C=NC2=CC=CC=C2)\Br |
SMILES canónico |
C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
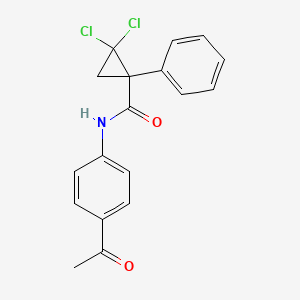
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)

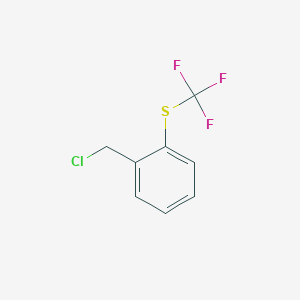
![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)


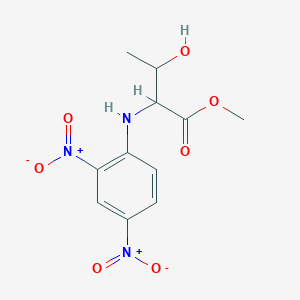
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
